6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted with a bromine atom at position 6, a methyl group at position 3, and a carboxamide group at position 2. The side chain comprises a dimethylamino group and a furan-2-yl moiety attached to an ethylamine backbone. The dimethylamino group may contribute to solubility and hydrogen-bonding interactions, while the furan ring could engage in π-π stacking or dipole interactions.
Properties
Molecular Formula |
C18H19BrN2O3 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11-13-7-6-12(19)9-16(13)24-17(11)18(22)20-10-14(21(2)3)15-5-4-8-23-15/h4-9,14H,10H2,1-3H3,(H,20,22) |
InChI Key |
FXKUAUJZLBMHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=CO3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the dimethylamino group can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom with an amine may yield an aminated benzofuran derivative.
Scientific Research Applications
6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group and the furan ring may interact with enzymes or receptors, leading to modulation of biological pathways. The bromine atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings and Trends
Bromine Substitution: Bromination at position 5 in benzofurans (e.g., compounds 4 and 5) correlates with cytotoxic and antifungal activity. However, brominated derivatives in exhibit lower cytotoxicity compared to non-brominated precursors, suggesting a trade-off between activity and toxicity . The target compound’s bromine at position 6 may similarly modulate activity, though positional effects on steric/electronic properties require further study.
Side-Chain Modifications: Compound 5’s diethylaminoethoxy side chain enhances activity compared to compound 4’s hydroxyl group, highlighting the importance of basic amine moieties in improving membrane permeability or target engagement .
Carboxamide vs. Ester Groups :
- The target compound’s carboxamide group (vs. methyl esters in compounds 4/5) could enhance hydrogen-bonding interactions with biological targets, improving selectivity. Carboxamide-containing analogs like compound 13f () are often associated with kinase or enzyme inhibition, suggesting a possible mechanistic overlap .
Comparison to Ranitidine Analogs: Ranitidine derivatives share a furan-dimethylamino motif but feature sulfanyl and nitroacetamide groups instead of a benzofuran-carboxamide core. This structural divergence implies distinct therapeutic targets (e.g., H2 receptors vs. antimicrobial or anticancer pathways) .
Hypothetical Activity Profile of the Target Compound
- Anticancer Potential: Likely moderate cytotoxicity, influenced by bromine position and carboxamide interactions.
- Antimicrobial Activity: Possible antifungal effects, as seen in furan-containing analogs, though diminished compared to non-brominated precursors.
- Pharmacokinetics: Enhanced solubility from the dimethylamino group and metabolic stability due to bromine substitution.
Biological Activity
6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a furan ring, and a dimethylamino group. The presence of bromine and the specific arrangement of functional groups contribute to its biological activity.
Structural Formula
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Bacillus subtilis | 30 |
These MIC values demonstrate that the compound is particularly effective against Staphylococcus aureus , a common pathogen associated with skin infections and other serious conditions.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity.
Antifungal Efficacy
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 12 |
| Aspergillus niger | 18 |
The data suggests that the compound is effective against Candida albicans , which is notable given the increasing resistance of fungal strains to conventional antifungal agents.
The mechanism through which this compound exerts its biological effects appears to involve inhibition of key enzymatic pathways within bacterial cells. Studies have indicated that it may inhibit fatty acid synthesis, which is crucial for bacterial growth and survival.
Enzymatic Inhibition
The compound has been reported to inhibit the enzyme ecKAS III with an IC50 value of approximately 5.6 µM , indicating its potential as a lead compound in the development of new antibacterial agents targeting fatty acid biosynthesis pathways.
Study on Antibacterial Efficacy
A recent study evaluated the efficacy of this compound in vitro against multi-drug resistant strains. The results demonstrated a significant reduction in bacterial viability compared to untreated controls, highlighting its potential as a therapeutic agent in treating resistant infections.
Comparative Analysis with Existing Antibiotics
In comparative studies, this compound was found to be more effective than several commonly used antibiotics, such as ampicillin and tetracycline, particularly against resistant strains of Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
